molecular formula C10H13N5O B1449792 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one CAS No. 1170363-87-7

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Cat. No. B1449792
CAS RN: 1170363-87-7
M. Wt: 219.24 g/mol
InChI Key: XPEUDXYKRDHTJB-UHFFFAOYSA-N
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Description

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one is a novel small molecule that has been studied in recent years for its potential applications in various scientific research fields. This molecule has been found to have a variety of biological and chemical properties that make it a promising candidate for further research into its potential applications.

Scientific Research Applications

Hybrid Catalysts in Synthesis The compound is closely related to pyranopyrimidine derivatives, which serve as a key precursor for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Specifically, the synthesis of substituted pyranopyrimidines through a one-pot multicomponent reaction using various hybrid catalysts has been highlighted. This process includes the use of organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, and green solvents. The review focuses on the application of these catalysts for the development of lead molecules, indicating the compound’s potential in facilitating complex synthesis processes (Parmar, Vala, & Patel, 2023).

Privileged Scaffold in Heterocycles Synthesis Research on 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones (a structurally related compound) shows its value as a building block for synthesizing various heterocyclic compounds. This includes pyrazolo-imidazoles, thiazoles, and spiropyrans, among others. The unique reactivity of these compounds under mild conditions for generating versatile cynomethylene dyes from a wide range of precursors has been explored, highlighting the compound's significance in synthesizing diverse classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Medicinal Attributes The medicinal attributes of pyrazolo[3,4-d]pyrimidines, which share a structural resemblance to the compound , have been reviewed extensively. These derivatives are known for their significant therapeutic significance across various disease conditions. From their initial bioactivity as adenosine antagonists, extensive biological investigations have highlighted their importance in treatments for the central nervous system, cardiovascular diseases, cancer, and inflammation. This comprehensive review provides insights into the synthesis, structure-activity relationships, and medicinal aspects of pyrazolo[3,4-d]pyrimidines, offering a foundation for further exploration of similar compounds (Chauhan & Kumar, 2013).

properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-3-7-5-9(16)13-10(12-7)15-8(11)4-6(2)14-15/h4-5H,3,11H2,1-2H3,(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEUDXYKRDHTJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 2
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 3
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 4
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 5
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one
Reactant of Route 6
2-(5-amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one

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